2-Amino-5-bromobenzothiazole
Overview
Description
2-Amino-5-bromobenzothiazole is a heterocyclic compound with the molecular formula C7H5BrN2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a bromine atom at the fifth position on the benzene ring. This compound is known for its significant biological and pharmacological activities, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
2-Amino-5-bromobenzothiazole is a chemical compound that has been found to target voltage-gated sodium channels . These channels are crucial for the development of pharmaceutical drugs as mutations in different human sodium channel isoforms have causal relationships with a range of neurological and cardiovascular diseases .
Mode of Action
It is known that the compound interacts with its targets, the voltage-gated sodium channels, and causes changes in their function
Biochemical Pathways
These channels play a crucial role in the propagation of action potentials in neurons, so any compound targeting these channels would likely affect neurological pathways .
Result of Action
Given its target, it can be inferred that the compound may have effects on the function of neurons and potentially other cells that utilize voltage-gated sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromobenzothiazole typically involves the bromination of 2-aminobenzothiazole. One common method includes the reaction of 2-aminobenzothiazole with bromine in the presence of a solvent such as chloroform. The reaction is carried out at a controlled temperature to ensure the selective bromination at the fifth position .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, has also been explored to make the process more environmentally friendly .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
- Substitution reactions yield various substituted benzothiazoles.
- Oxidation can produce sulfoxides or sulfones.
- Reduction typically results in the formation of aminobenzothiazole derivatives .
Scientific Research Applications
2-Amino-5-bromobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-6-bromobenzothiazole
- 2-Amino-5-chlorobenzothiazole
- 2-Amino-5-fluorobenzothiazole
Comparison: 2-Amino-5-bromobenzothiazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness influences its reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUJTWBWSOOMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549078 | |
Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-03-6 | |
Record name | 5-Bromo-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20358-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2-amino-5-bromobenzothiazole in the context of Mycobacterium abscessus TrmD?
A: The research article focuses on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with this compound. [] This suggests that this compound acts as a fragment binding to TrmD. Understanding how small molecules like this fragment interact with TrmD can provide valuable insights into the enzyme's structure and function. This knowledge is crucial for potentially developing new antibiotics, as TrmD plays a vital role in bacterial protein synthesis and is considered a promising drug target for infections like those caused by Mycobacterium abscessus.
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